5-Cyclopropoxy-6-formylpicolinamide
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Overview
Description
5-Cyclopropoxy-6-formylpicolinamide is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is characterized by a cyclopropoxy group attached to the 5-position and a formyl group at the 6-position of a picolinamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-formylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the formyl group is added via a formylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-Cyclopropoxy-6-formylpicolinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions include carboxylic acids, alcohols, and substituted picolinamides.
Scientific Research Applications
5-Cyclopropoxy-6-formylpicolinamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-formylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
5-Cyclopropoxy-6-formylpicolinamide can be compared with similar compounds such as:
5-Methoxy-6-formylpicolinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Cyclopropoxy-6-methylpicolinamide: Similar structure but with a methyl group instead of a formyl group.
5-Cyclopropoxy-6-carboxypicolinamide: Similar structure but with a carboxy group instead of a formyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14) |
InChI Key |
WMOVDUFKJVZFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O |
Origin of Product |
United States |
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